

Abimtrelevir: A Technical Overview and Analog Case Study

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Compound of Interest

Compound Name: Abimtrelevir

Cat. No.: B10827822

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of **abimtrelevir**. Given the limited public data on **abimtrelevir**, this document also presents a detailed case study of nirmatrelevir, a structurally and mechanistically related antiviral, to provide a thorough technical context for researchers in the field of SARS-CoV-2 therapeutics.

Abimtrelevir: An Emerging Antiviral Candidate

Abimtrelevir is a novel synthetic organic compound identified as a potential antiviral agent.^[1] It was assigned an International Nonproprietary Name (INN) in January 2022 and is presumed to target SARS-CoV-2, the virus responsible for COVID-19.^{[1][2]} **Abimtrelevir** is believed to belong to the same chemical series as ensitrelevir, another antiviral compound.^{[1][2]}

Chemical Structure and Identifiers

The two-dimensional chemical structure of **abimtrelevir** is available through chemical databases.

Table 1: Chemical Identifiers for **Abimtrelevir**

Identifier	Value
IUPAC Name	Not publicly available
SMILES	Not publicly available
InChI	Not publicly available
InChIKey	Not publicly available

Data for Table 1 is not yet publicly available in detail.

Physicochemical Properties

The physicochemical properties of **abimtrelovir** have been calculated using computational models, such as those provided by the Chemistry Development Kit (CDK). These calculated values provide an initial assessment of the molecule's druglikeness.

Table 2: Calculated Physicochemical Properties of **Abimtrelovir**

Property	Value
Molecular Weight	527.11
XLogP	5.07
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	3
Rotatable Bonds	4
Topological Polar Surface Area	81.62 Å ²
Lipinski's Rules Broken	1

Source: IUPHAR/BPS Guide to PHARMACOLOGY. These properties are computationally generated and await experimental verification.

Nirmatrelvir: A Case Study of a SARS-CoV-2 Main Protease Inhibitor

Due to the limited experimental data for **abimtrevir**, this section provides an in-depth look at nirmatrelvir (PF-07321332), the active component of Paxlovid. As a well-characterized inhibitor of the SARS-CoV-2 main protease (Mpro), nirmatrelvir serves as an excellent model for understanding the core requirements of a successful antiviral in this class.

Chemical Structure and Identifiers of Nirmatrelvir

Table 3: Chemical Identifiers for Nirmatrelvir

Identifier	Value
IUPAC Name	(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
SMILES	<chem>CC1([C@@H]2[C@H]1--INVALID-LINK--(C)C)NC(=O)C(F)(F)F">C@HC(=O)N--INVALID-LINK--C#N)C</chem>
InChI	InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25,26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1
InChIKey	LIENCHBZNNMNKG-OJFNHCPVSA-N
CAS Number	2628280-40-8
PubChem CID	155903259
DrugBank ID	DB16691

Physicochemical Properties of Nirmatrelvir

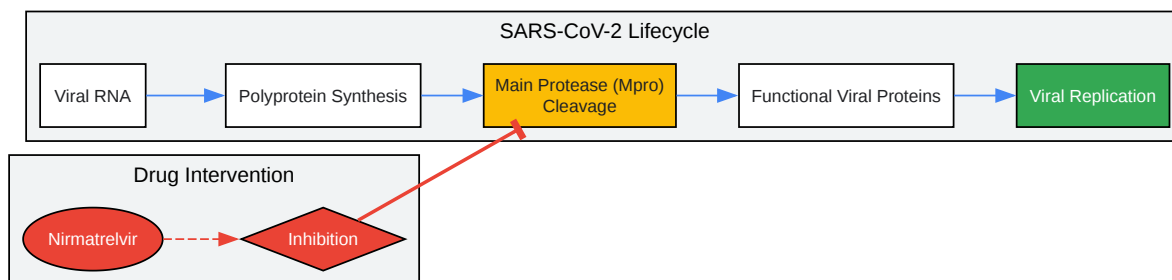
Table 4: Physicochemical Properties of Nirmatrelvir

Property	Value
Molecular Formula	C ₂₃ H ₃₂ F ₃ N ₅ O ₄
Molar Mass	499.535 g·mol ⁻¹
Melting Point	192.9 °C
Protein Binding	69% (when co-administered with ritonavir)
Metabolism	Substrate of CYP3A4 (metabolism is inhibited by ritonavir)
Route of Elimination	Primarily renal when co-administered with ritonavir
Half-life	6.05 hours (when co-administered with ritonavir)

Mechanism of Action of Nirmatrelvir

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (M^{pro}), also known as 3C-like protease (3CL^{pro}). This enzyme is crucial for the replication of the virus as it cleaves viral polyproteins into functional non-structural proteins. By binding to the active site of M^{pro}, nirmatrelvir prevents this cleavage, thereby halting viral replication.

The mechanism involves the formation of a covalent bond between the nitrile group of nirmatrelvir and the cysteine residue (Cys145) in the catalytic dyad of the M^{pro} active site. This reversible covalent inhibition is highly specific for the viral protease, with low off-target activity against human proteases.



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Mechanism of Action of Nirmatrelvir.

Experimental Protocols: Synthesis of Nirmatrelvir

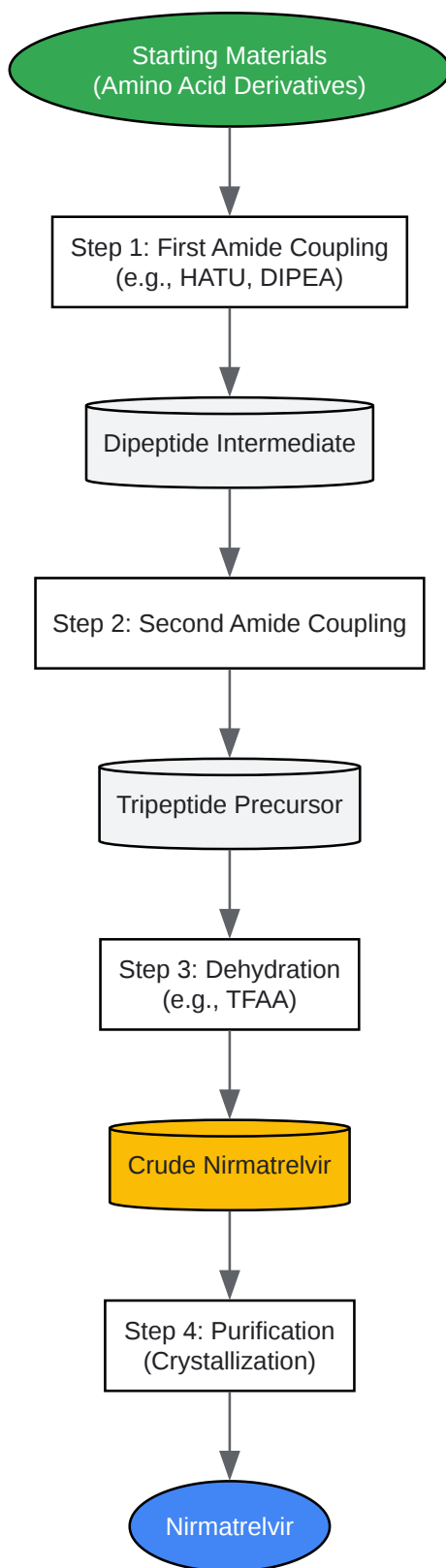
The synthesis of nirmatrelvir has been described in several publications, with various routes developed to improve efficiency and scale-up for commercial production. A representative multi-step synthesis is outlined below.

General Experimental Workflow for Nirmatrelvir Synthesis

A common synthetic strategy involves the coupling of key fragments, followed by dehydration to form the final nitrile group.

- **Amide Coupling:** A carboxylic acid intermediate is coupled with an amine intermediate in the presence of a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF or EtOAc).
- **Second Amide Coupling:** The product from the first coupling is then coupled with a second amine intermediate to form a tripeptide-like precursor.
- **Dehydration:** The primary amide of the tripeptide precursor is dehydrated to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride (TFAA) or Burgess reagent.

- Purification: The final product is purified by crystallization from a suitable solvent system, such as isopropyl acetate and heptane.



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Generalized Synthetic Workflow for Nirmatrelvir.

Conclusion

Abimtrelevir represents a promising new entry in the landscape of potential COVID-19 therapeutics. While detailed experimental data remains forthcoming, its classification and calculated properties provide a foundation for future research. The comprehensive data available for nirmatrelvir, a successful antiviral with a similar presumed target, offers a valuable roadmap for the development and evaluation of new Mpro inhibitors. Researchers and drug development professionals are encouraged to monitor for emerging data on **abimtrelevir** to fully understand its therapeutic potential.

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References

- 1. abimtrelevir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. abimtrelevir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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